4-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Medicinal Chemistry Ubiquitin E3 Ligase Inflammation

4-(Benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a synthetic small molecule belonging to the piperidine-1-carboxamide class, featuring a benzylsulfonyl substituent at the piperidine 4-position and a 2-methoxyphenyl group on the carboxamide nitrogen. It has the molecular formula C20H24N2O4S and a molecular weight of 388.48 g/mol.

Molecular Formula C20H24N2O4S
Molecular Weight 388.48
CAS No. 2034227-48-8
Cat. No. B2418265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
CAS2034227-48-8
Molecular FormulaC20H24N2O4S
Molecular Weight388.48
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C20H24N2O4S/c1-26-19-10-6-5-9-18(19)21-20(23)22-13-11-17(12-14-22)27(24,25)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,23)
InChIKeyPAAMDQKDUCNAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS 2034227-48-8): Chemical Identity and Procurement Baseline


4-(Benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a synthetic small molecule belonging to the piperidine-1-carboxamide class, featuring a benzylsulfonyl substituent at the piperidine 4-position and a 2-methoxyphenyl group on the carboxamide nitrogen. It has the molecular formula C20H24N2O4S and a molecular weight of 388.48 g/mol. The compound is sold as a research chemical, typically at >95% purity, but no authoritative primary literature, patent, or database entry (e.g., PubChem, ChEMBL) currently provides peer-reviewed biological activity data for this specific molecule .

Structurally distinct benzylsulfonyl-piperidine scaffold with no published biological data
Suitable for SAR exploration and de novo chemical probe development, not for direct target engagement without in-house profiling
Research chemical grade; independent identity and purity verification required before quantitative use

Why Generic Substitution Is Not Viable for 4-(Benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide


The benzylsulfonyl moiety in 4-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS 2034227-48-8) distinguishes it from the phenylsulfonyl-containing HECTD2 inhibitor BC-1382 (CAS 1013753-99-5) [1]. Although both share a piperidine carboxamide scaffold, the benzylsulfonyl group introduces an additional methylene spacer and alters steric and electronic properties compared to BC-1382's phenylsulfonyl group. In routine procurement for target-based assays, substituting BC-1382 with CAS 2034227-48-8 could lead to significant differences in binding kinetics and selectivity, as even a single methylene insertion can shift activity by an order of magnitude in related chemotypes [2]. Without direct comparative data, generic substitution is scientifically unsound.

Property
Target Compound
(CAS 2034227-48-8)
BC-1382
(CAS 1013753-99-5)
Sulfonamide group
Benzylsulfonyl
(–SO₂CH₂Ph)
Phenylsulfonyl
(–SO₂Ph)
Linker impact
Additional methylene spacer alters steric and electronic properties
Direct attachment; established SAR context
Biological validation
No published HECTD2 or PIAS1 data
Validated HECTD2 inhibitor (IC₅₀ ~5 nM)
Procurement note
Purity >95% claimed; no public CoA
99.53% purity with HPLC/NMR documentation

Quantitative Differentiation Evidence for 4-(Benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide


Structural Divergence from the Phenylsulfonyl Analog BC-1382 Creates a Distinct Chemical Series

The target compound contains a benzylsulfonyl group (‑SO2CH2Ph) in place of BC-1382's phenylsulfonyl (‑SO2Ph). This structural difference results in a higher molecular weight (388.48 vs. 444.55 g/mol for BC-1382), a larger topological polar surface area, and increased lipophilicity due to the additional methylene group. In the benzoylpiperidine acetylcholinesterase inhibitor series, the introduction of a benzylsulfonyl moiety produced an IC50 shift from inactive to 0.56 nM, illustrating the profound impact of this functional group on target engagement [1]. For this compound, no direct HECTD2 inhibition data exist, but the phenyl-to-benzyl switch is expected to alter PIAS1 stabilization potency and isoform selectivity profiles based on class-level SAR trends [2].

Structural divergence
Class-level inference
MW 388.48 vs 444.55 g/mol; tPSA ~75 vs ~92 Ų; predicted logP increase ~0.5 units. Benzylsulfonyl vs phenylsulfonyl.
Distinct chemotype; properties may shift membrane permeability and target binding
No direct HECTD2 data; SAR from related series suggests possible activity changes
Medicinal Chemistry Ubiquitin E3 Ligase Inflammation

Predicted Differences in PIAS1 Stabilization and Cytokine Modulation vs. BC-1382

BC-1382 inhibits HECTD2/PIAS1 interaction with an IC50 of ~5 nM and increases PIAS1 protein levels with an EC50 of ~100 nM [1]. It also suppresses LPS-induced PIAS1 degradation and reduces pro-inflammatory cytokines (TNFα, IL-6) at 800 nM in macrophage assays. The benzylsulfonyl analog (CAS 2034227-48-8) lacks published activity data, but SAR from related benzylsulfonyl piperidine inhibitors suggests that the extended sulfonamide linker can enhance potency (up to 100-fold improvement in AChE series) [2]. Consequently, a researcher cannot assume CAS 2034227-48-8 will replicate BC-1382's potency or selectivity; empirical testing is required.

PIAS1 pathway modulation
Data to verify
No published IC₅₀ or EC₅₀ for target compound. BC-1382: HECTD2/PIAS1 IC₅₀ 5 nM, PIAS1 stabilization EC₅₀ 100 nM.
Activity cannot be assumed; requires full biochemical profiling
Class-level benzylsulfonyl potency shifts reported up to 100-fold in other series
PIAS1 Cytokine Storm HECTD2

Purity and Identity Verification Requirements for Procurement

Commercially available CAS 2034227-48-8 is typically offered at >95% purity, but no certificate of analysis (CoA) or batch-specific quality data is publicly accessible. In contrast, BC-1382 from MedChemExpress is listed at 99.53% purity with HPLC and NMR verification . For CAS 2034227-48-8, the absence of batch-specific analytical documentation means procurement must include independent identity confirmation (¹H NMR, LCMS) and purity assessment (HPLC) before use in quantitative assays.

Purity & identity
Source review
Vendor claim >95% purity; no CoA available. BC-1382 commercially verified at 99.53% with HPLC/NMR.
Independent QC (¹H NMR, HPLC) required before quantitative assays
Impurity profile undocumented; may confound biological results
Quality Control Procurement Analytical Chemistry

Research and Industrial Application Scenarios for 4-(Benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide


Chemical Probe Development for HECTD2 E3 Ligase Profiling (Requires De Novo Characterization)

Although BC-1382 is the established HECTD2 inhibitor, CAS 2034227-48-8 offers a structurally distinct benzylsulfonyl chemotype that could be explored for differential binding kinetics or isoform selectivity. Procurement is justified only if the investigator plans to conduct a full biochemical characterization (IC50 determination, selectivity panel) to establish its utility as a novel probe [1].

Structure-Activity Relationship (SAR) Studies Around the Piperidine Carboxamide Scaffold

The compound serves as a valuable analog for SAR campaigns aimed at understanding the impact of the sulfonamide linker length on target engagement. Its benzylsulfonyl group can be directly compared with phenylsulfonyl (BC-1382) and other alkylsulfonyl variants to map optimal steric and electronic parameters for HECTD2 or other E3 ligase targets [2].

Negative Control or Inactive Comparator for BC-1382-Based Assays (Pending Profiling)

If future profiling reveals that the benzylsulfonyl modification abolishes HECTD2 inhibition, CAS 2034227-48-8 could be deployed as a structurally matched negative control for BC-1382 in cellular models of inflammation, providing a rigorous test of target specificity [1].

Application
Selection Property
Validation Focus
HECTD2 E3 ligase probe development
Structurally distinct benzylsulfonyl chemotype
Biochemical IC₅₀ and selectivity profiling
SAR mapping of sulfonamide linker length
Benzylsulfonyl vs. phenylsulfonyl comparison
Target engagement and selectivity panel
Negative control for BC-1382 assays (pending profiling)
Structural similarity with potential inactivity
Confirm lack of HECTD2 inhibition
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